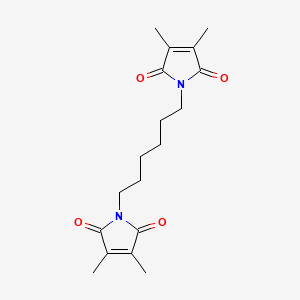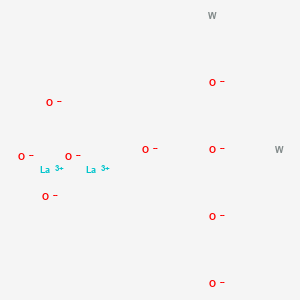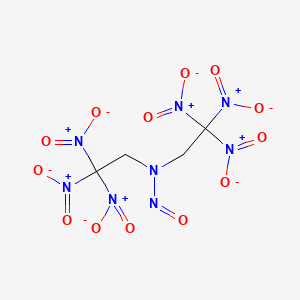
1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an indandione core substituted with a phenyl group and a piperazinyl propyl chain bearing an o-chlorophenyl group. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- typically involves multiple steps, starting with the preparation of the indandione core. This can be achieved through the condensation of phthalic anhydride with benzene in the presence of a Lewis acid catalyst, followed by cyclization. The resulting indandione is then subjected to further reactions to introduce the phenyl and piperazinyl propyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indandione core to dihydro derivatives.
Substitution: The piperazinyl propyl chain allows for nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
Aplicaciones Científicas De Investigación
1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione: Shares a similar indandione core but with different substituents.
N-chloro-(or N-bromo-)-2-(2-chlorophenyl)-4,5-diphenylimidazole: Another compound with a chlorophenyl group but different core structure.
Uniqueness
1,3-Indandione, 2-(3-(4-(o-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propiedades
Número CAS |
31804-91-8 |
|---|---|
Fórmula molecular |
C28H27ClN2O2 |
Peso molecular |
459.0 g/mol |
Nombre IUPAC |
2-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C28H27ClN2O2/c29-24-13-6-7-14-25(24)31-19-17-30(18-20-31)16-8-15-28(21-9-2-1-3-10-21)26(32)22-11-4-5-12-23(22)27(28)33/h1-7,9-14H,8,15-20H2 |
Clave InChI |
WKNKPKZNKUHIQC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



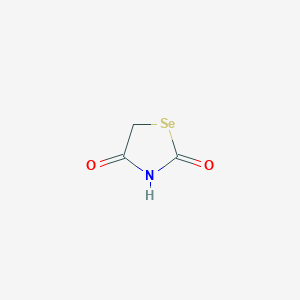
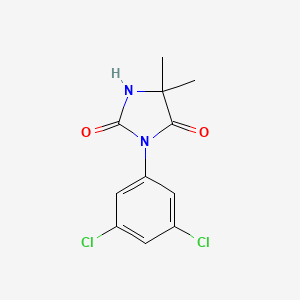
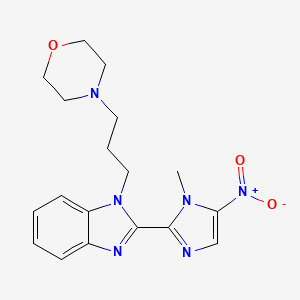

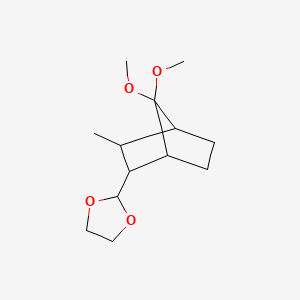
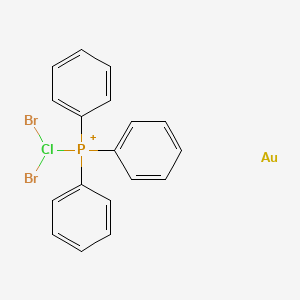
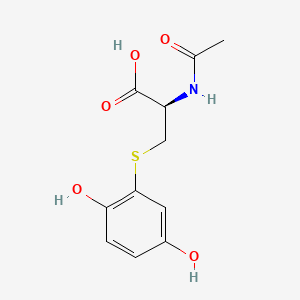
![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
